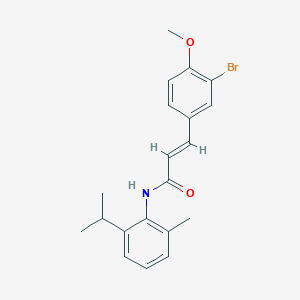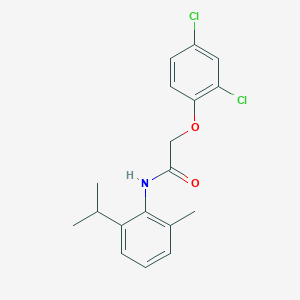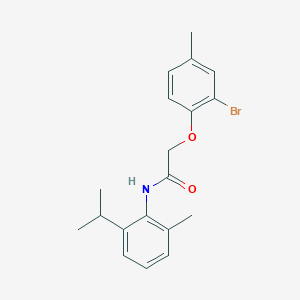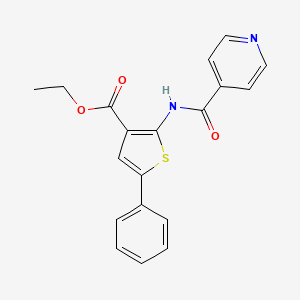![molecular formula C16H13BrN2O6 B3472599 Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate](/img/structure/B3472599.png)
Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate
Übersicht
Beschreibung
Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C16H13BrN2O6. It is a brominated derivative of benzoate, featuring a nitrophenoxy group and an acetylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate typically involves multiple steps. One common method starts with the bromination of methyl 2-aminobenzoate, followed by acetylation with 4-nitrophenoxyacetic acid. The reaction conditions often require the use of catalysts such as palladium acetate and solvents like methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Formation of amino derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenoxy and acetylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the nitrophenoxy and acetylamino groups.
Methyl 5-bromo-2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate: Similar but with a different position of the nitro group on the phenoxy ring.
Uniqueness
Methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate is unique due to the presence of both the nitrophenoxy and acetylamino groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity patterns not observed in simpler analogs .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-[[2-(4-nitrophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O6/c1-24-16(21)13-8-10(17)2-7-14(13)18-15(20)9-25-12-5-3-11(4-6-12)19(22)23/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBZDMNQYVMVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(tert-butyl)-4-methylphenoxy]-N-[6-methyl-2-(methylethyl)phenyl]acetamide](/img/structure/B3472527.png)

![methyl 5-bromo-2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B3472535.png)
![methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3472537.png)
![methyl 5-bromo-2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B3472550.png)
![methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B3472554.png)
![Methyl 5-bromo-2-[(4-phenylbenzoyl)amino]benzoate](/img/structure/B3472558.png)
![methyl 5-bromo-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B3472566.png)
![methyl 5-bromo-2-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B3472571.png)
![methyl 5-bromo-2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B3472588.png)
![methyl 5-bromo-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3472606.png)

